Norchenodeoxycholic acid
Description
Historical Context of Nor-Bile Acid Discovery and Early Research Perspectives
The scientific journey into bile acids began centuries ago, with the term "bile acid" first being used in 1838. nih.gov A pivotal moment was the isolation of cholic acid in 1848, which marked the initial discovery of a specific bile acid. nih.gov For a long period, research primarily focused on the role of bile acids as emulsifiers that aid in the digestion and absorption of lipids. nih.gov However, the past few decades have witnessed a paradigm shift, with the astonishing discovery of their signaling properties, revealing them to be crucial regulatory molecules in various metabolic processes. nih.govnih.gov
The exploration of nor-bile acids, which are characterized by a shortened side chain compared to their natural counterparts, is a more recent development. A significant advancement that enabled the study of these compounds was the development of efficient synthetic methods. Research published in 1985 detailed a convenient and effective one-carbon degradation process of the side chain of natural (C24) bile acids, allowing for the synthesis of various 24-nor-bile acids, including norchenodeoxycholic acid. researchgate.net This breakthrough provided researchers with the necessary quantities of these compounds to investigate their distinct physicochemical and biological properties, paving the way for a new perspective on bile acid function.
Conceptual Framework of Bile Acid Signaling in Preclinical Models
Once considered mere detergents for fat digestion, bile acids are now recognized as versatile signaling molecules that orchestrate a wide array of metabolic and cellular functions. nih.govfrontiersin.org Their physiological effects are mediated through the activation of specific receptors, most notably the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G protein-coupled receptor, Takeda G-protein-coupled receptor 5 (TGR5). frontiersin.orgresearchgate.netnih.govmdpi.com
The elucidation of these signaling pathways has been heavily reliant on the use of preclinical models, particularly genetically modified mouse models. nih.govresearchgate.net By creating knockout (KO) mice with deficiencies in genes responsible for bile acid synthesis or signaling, researchers can dissect the specific roles of individual bile acids and their receptors. nih.govresearchgate.net These animal models have been instrumental in understanding how bile acids modulate FXR and TGR5 signaling to maintain homeostasis in bile acid, lipid, and glucose metabolism, as well as regulate inflammation. nih.govresearchgate.netnih.gov
Activation of FXR, for which chenodeoxycholic acid is a potent natural ligand, plays a central role in regulating the synthesis and transport of bile acids, as well as lipid and glucose homeostasis. nih.govnih.govjomes.org TGR5, upon activation by bile acids, influences glucose homeostasis through the secretion of glucagon-like peptide-1 (GLP-1) and modulates energy metabolism and inflammatory responses. nih.govmdpi.comnih.gov The intricate interplay between different bile acids and these receptors forms a complex signaling network that is a major focus of current biomedical research. frontiersin.org
Table 1: Key Bile Acid Receptors and Their Functions in Preclinical Models
| Receptor | Type | Location | Key Functions in Preclinical Models | Citations |
|---|---|---|---|---|
| Farnesoid X Receptor (FXR) | Nuclear Receptor | High expression in liver and intestine | Regulates bile acid synthesis and transport; Modulates lipid and glucose metabolism; Protects against cholestasis. | nih.govnih.govjomes.orgwikipedia.org |
| Takeda G-protein-coupled receptor 5 (TGR5) | Membrane Receptor | Widely distributed, including in intestine, brown adipose tissue, and immune cells. | Stimulates GLP-1 secretion; Increases energy expenditure; Modulates inflammatory responses. | nih.govresearchgate.netmdpi.comnih.gov |
This compound as a Subject of Academic Inquiry
This compound (nor-CDCA) is a C23 bile acid, meaning it has a side chain that is one carbon shorter than its natural C24 homologue, chenodeoxycholic acid (CDCA). nih.govnih.gov This seemingly minor structural modification imparts distinct properties that have made it a compelling subject for academic research. An efficient method for synthesizing this compound involves the treatment of formylated bile acids with sodium nitrite (B80452) in a mixture of trifluoroacetic anhydride (B1165640) and trifluoroacetic acid, followed by alkaline hydrolysis. researchgate.net
In vitro studies have revealed significant differences between nor-CDCA and CDCA. For example, 13C-NMR spectroscopy experiments showed that while the pKa of nor-CDCA in micelles was similar to CDCA, its pKa in phosphatidylcholine vesicles was higher (7.0 vs. 6.6). nih.gov The same study demonstrated that the rate of transbilayer transport, or "flip-flop," of the protonated form of nor-CDCA was six times faster than that of CDCA. nih.gov It was proposed that the shorter side chain allows nor-CDCA to position itself more deeply within the membrane bilayer, explaining its weaker ionization and more rapid movement across the membrane. nih.gov
A key area of academic inquiry is the receptor-selective activity of this compound and its derivatives. Research has focused on synthesizing analogues, such as 12β-methyl-18-nor-bile acids derived from 12β-methyl-18-nor-chenodeoxycholic acid, to develop receptor-specific agonists. researchgate.netnih.govacs.org Notably, certain derivatives have been identified as potent and selective agonists for TGR5, while being inactive at the FXR. researchgate.netnih.gov This selectivity is of high scientific interest as it allows for the targeted modulation of specific signaling pathways, potentially decoupling the effects of TGR5 activation from those of FXR activation. The synthesis of libraries of these novel bile acid analogues is an active area of research aimed at discovering new therapeutic agents for metabolic and inflammatory diseases. acs.orgresearchgate.net
Table 2: Comparative Properties of this compound and Chenodeoxycholic Acid
| Property | This compound (nor-CDCA) | Chenodeoxycholic Acid (CDCA) | Citations |
|---|---|---|---|
| Chemical Structure | C23 bile acid | C24 bile acid | nih.gov |
| pKa (in vesicles) | 7.0 | 6.6 | nih.gov |
| Transbilayer Transport Rate | Faster (580 sec-1) | Slower (100 sec-1) | nih.gov |
| Receptor Activity Focus | Derivatives synthesized as selective TGR5 agonists | Potent natural FXR agonist | nih.govresearchgate.netnih.gov |
Structure
3D Structure
Properties
CAS No. |
86386-61-0 |
|---|---|
Molecular Formula |
C23H38O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(3R)-3-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid |
InChI |
InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19-,21+,22+,23-/m1/s1 |
InChI Key |
QYYDXDSPYPOWRO-AYTZMJRQSA-N |
SMILES |
CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Synonyms |
24-norchenodeoxycholic acid nor-CDCA |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization for Research Applications
Established Pathways for Norchenodeoxycholic Acid Synthesis
The generation of this compound for research purposes primarily relies on the modification of naturally occurring bile acids. Two prominent methods include one-carbon degradation of the side chain and modified Beckmann rearrangement protocols.
One-Carbon Degradation of Natural Bile Acid Side Chains
A well-established and efficient method for synthesizing nor-CDCA involves the shortening of the side chain of a natural C24 bile acid, such as chenodeoxycholic acid, by one carbon atom. researchgate.netnih.gov This process provides a more rapid alternative to the classical Barbier-Wieland degradation. researchgate.netnih.gov
The general procedure begins with the protection of the hydroxyl groups on the steroid nucleus, often through formylation. researchgate.net The formylated bile acid is then treated with a reagent mixture that facilitates the removal of a single carbon from the side chain, ultimately yielding the 24-nor-bile acid. researchgate.net This synthetic sequence has been successfully applied to produce a variety of nor-bile acids, including this compound, norlithocholic acid, norhyodeoxycholic acid, norursodeoxycholic acid, nordeoxycholic acid, and norcholic acid. researchgate.netnih.gov
Modified Beckmann Rearrangement Protocols
The synthesis of nor-bile acids, including this compound, can also be achieved through a "second order" Beckmann rearrangement. researchgate.netnih.gov This method is often integrated with the one-carbon degradation pathway.
In this approach, formylated bile acids are treated with sodium nitrite (B80452) in a mixture of trifluoroacetic anhydride (B1165640) and trifluoroacetic acid. researchgate.netnih.gov This reaction proceeds through a Beckmann rearrangement to form 24-nor-23-nitrile intermediates. researchgate.netnih.gov Subsequent alkaline hydrolysis of these nitrile compounds affords the corresponding nor-bile acids in high yields. researchgate.netnih.gov This protocol is noted for its efficiency and scalability for producing research-grade compounds. researchgate.net
Synthesis of this compound Analogs and Derivatives
To explore the structure-function relationships and metabolic pathways of bile acids, researchers synthesize a variety of this compound analogs and derivatives. These modifications typically involve alterations to the side chain or the stereochemistry of the steroid nucleus.
Side-Chain Modifications and Homologs (e.g., 24-nor-bile acids)
The synthesis of various 24-nor-bile acids serves as a primary example of side-chain modification. As detailed previously, the one-carbon degradation and modified Beckmann rearrangement are key methods for producing a homologous series of nor-bile acids from their natural C24 counterparts. researchgate.netnih.gov These include:
Norlithocholic acid
Norhyodeoxycholic acid
Norursodeoxycholic acid
Nordeoxycholic acid
Norcholic acid
These synthetic analogs, differing in the hydroxylation pattern of the steroid nucleus, are invaluable tools for studying the impact of side-chain length on the physicochemical and biological properties of bile acids. mdpi.com
Stereoisomeric and Structural Variants (e.g., 12β-methyl-18-nor-bile acids, C16-hydroxylated derivatives)
The synthesis of stereoisomeric and structural variants of this compound allows for a deeper understanding of the specific structural requirements for biological activity. An example of such a derivative is 3α,7α-dihydroxy-7β-methyl-24-nor-5β-cholan-23-oic acid, a 7-methyl derivative of nor-CDCA. researchgate.net
The synthesis of this particular analog starts from the methyl ester of norursodeoxycholic acid. The 3α-hydroxyl group is protected, and the 7β-hydroxyl group is oxidized to a ketone. A Grignard reaction with methyl magnesium iodide introduces the 7β-methyl group, and subsequent hydrolysis yields the final product with a high yield. researchgate.net
Further structural diversity is achieved through the synthesis of other derivatives, such as those with modifications at different positions on the steroid nucleus. Research has explored the synthesis of various bile acid derivatives, including those with altered stereochemistry or additional functional groups, to investigate their metabolic fate and biological effects. nih.govnih.gov
Optimization of Synthetic Yields and Purity for Research-Grade Compounds
The production of research-grade this compound and its derivatives necessitates synthetic methods that are not only efficient but also yield products of high purity. The described one-carbon degradation and modified Beckmann rearrangement pathway has been noted for its high yields and scalability. researchgate.net
Purification of the synthesized nor-bile acids is a critical step. Techniques such as chromatography are employed to ensure the final compound is of high purity, often exceeding 99% as determined by methods like gas-liquid chromatography (GLC). researchgate.net The optimization of reaction conditions, such as temperature and reaction time, along with the use of appropriate purification methods, is essential for obtaining compounds suitable for detailed biological and physicochemical studies. mdpi.comresearchgate.net
Biosynthesis and Metabolic Transformations in Preclinical Systems
In Vitro Metabolic Profiling and Metabolite Identification
In vitro methodologies are fundamental for elucidating the metabolic pathways of novel compounds like nor-CDCA. These systems use isolated biological components to predict metabolic reactions in a whole organism.
To characterize the metabolism of nor-bile acids, researchers utilize enzyme-enriched subcellular fractions from the liver, the primary site of bile acid metabolism. researchgate.netrsc.org These fractions, such as liver microsomes and S9 fractions, contain high concentrations of drug-metabolizing enzymes. researchgate.netrsc.orgsrce.hr For instance, studies on 23-nordeoxycholic acid (norDCA), a closely related C23 bile acid, have involved incubation with pooled liver microsomes and S9 fractions from mice, rats, and humans to identify potential metabolites. researchgate.netrsc.org These preparations are fortified with necessary cofactors, like the NADPH-regenerating system for phase I reactions, to ensure enzymatic activity. srce.hr The process typically involves incubating the test compound with these fractions at 37°C for specific time intervals, followed by quenching the reaction and analyzing the resulting mixture using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). srce.hr This approach allows for the sensitive detection and structural identification of metabolites formed through various enzymatic reactions. researchgate.netrsc.org
In vitro studies with nor-bile acid analogues have successfully identified several key metabolic transformations. researchgate.netrsc.org For norDCA, the primary metabolic pathways identified include hydroxylation, oxidation, epimerization, sulfation, and glucuronidation. researchgate.netrsc.org
Hydroxylation: This phase I reaction involves the addition of a hydroxyl (-OH) group, a process mediated by cytochrome P450 (CYP) enzymes. nih.gov In preclinical models like mice and rats, hydroxylation is a major metabolic route for bile acids. researchgate.netnih.gov Specifically, C6-β hydroxylation is predominant in these species. researchgate.netnih.gov
Oxidation and Epimerization: Oxidation reactions can convert hydroxyl groups to keto groups, and epimerization alters the stereochemistry of these hydroxyl groups (e.g., changing an α-hydroxyl to a β-hydroxyl). researchgate.netwfu.edu These transformations contribute to the diversity of the bile acid pool.
Sulfation: This phase II conjugation reaction, catalyzed by sulfotransferases (SULTs) like SULT2A1, adds a sulfo group to a hydroxyl group on the bile acid structure. rsc.orgoup.com Sulfation significantly increases the water solubility of bile acids, reduces their intestinal absorption, and promotes their elimination in urine and feces, thereby serving as a critical detoxification pathway. researchgate.netoup.com
Glucuronidation: Another important phase II pathway, glucuronidation involves the attachment of glucuronic acid to the bile acid. researchgate.netrsc.org Unlike C24 bile acids which are primarily amidated with taurine (B1682933) or glycine (B1666218), C23 nor-bile acids like norursodeoxycholic acid (norUDCA) are more resistant to amidation and can instead undergo glucuronidation on the side chain. wjgnet.comkarger.com This C23-ester glucuronide formation is a key metabolic step. nih.gov
Enzyme-Enriched Subcellular Fraction Incubations
Species-Specific Metabolic Pathways of Nor-Bile Acids
The metabolism of bile acids, including nor-bile acids, exhibits significant differences across species, which has important consequences for preclinical research. researchgate.netnih.gov
Studies comparing bile acid metabolism in humans and various preclinical animal models have revealed distinct profiles. researchgate.netnih.gov While chimpanzees show the most similar bile acid metabolism to humans, common laboratory models like rats and mice are considerably different. researchgate.netnih.gov
Hydroxylation is a much more prominent pathway in rats and mice (accounting for 13%–80% of metabolism) compared to humans. researchgate.netnih.gov In contrast, sulfation is a major detoxification route in humans (4.8%–52%) but only a minor pathway in species like rats, mice, and hamsters (0.02%–14%). researchgate.netnih.gov Glucuronidation is generally a minor pathway across most species, although it can be significant in dogs. researchgate.netnih.gov
Furthermore, the type of conjugation varies. Amidation with taurine is common in humans, hamsters, rats, and mice, whereas glycine conjugation is predominant in rabbits. researchgate.netnih.gov The resistance of nor-bile acids to this amidation is a key feature influencing their subsequent metabolism and circulation. karger.com The extensive 6-hydroxylation of bile acids in mice, which is absent in humans, further complicates direct extrapolation of data. abdominalkey.com
| Metabolic Pathway | Human | Chimpanzee | Rat | Mouse | Hamster |
|---|---|---|---|---|---|
| Hydroxylation | Low (1.6%–22%) | Low (1.6%–22%) | High (13%–80%) | High (13%–80%) | Moderate |
| Sulfation | Major (4.8%–52%) | Major (4.8%–52%) | Minor (0.02%–14%) | Minor (0.02%–14%) | Minor (0.02%–14%) |
| Glucuronidation | Minor (<12%) | Minor (<12%) | Minor (<12%) | Minor (<12%) | Minor (<12%) |
| Amidation (Taurine) | Primary (43%–81%) | Primary (43%–81%) | Primary (43%–81%) | Primary (43%–81%) | Primary (43%–81%) |
| Amidation (Glycine) | Secondary | Secondary | Secondary | Secondary | Secondary |
Data sourced from studies on general bile acid metabolism. researchgate.netnih.gov
Comparative Metabolism Across Preclinical Animal Models (e.g., mouse, rat, hamster)
Enterohepatic and Cholehepatic Circulation Concepts in Preclinical Models
The circulation of bile acids between the liver and the intestine is a highly efficient process known as the enterohepatic circulation. nih.govfrontiersin.org However, the unique structure of nor-bile acids allows for an alternative pathway known as cholehepatic circulation or shunting. karger.comnih.govnih.gov
The conventional enterohepatic circulation involves the synthesis of bile acids in the liver, secretion into bile, passage into the intestine to aid in digestion, and subsequent reabsorption in the terminal ileum, with return to the liver via the portal vein. nih.govfrontiersin.org About 95% of bile acids are conserved through this cycle. nih.govfrontiersin.org
Nor-bile acids such as nor-CDCA and nor-UDCA are largely resistant to the amidation (conjugation with taurine or glycine) that typical C24 bile acids undergo. karger.com This resistance, coupled with their physicochemical properties, allows them to be absorbed by cholangiocytes (the cells lining the bile ducts) directly from the bile. nih.govnih.gov Once absorbed, they are transported back to the hepatocytes for resecretion into the bile, effectively "shunting" the intestine and the main enterohepatic loop. karger.comnih.govnih.gov This cholehepatic shunting of nor-bile acids stimulates a bicarbonate-rich bile flow, which is thought to protect cholangiocytes from the toxicity of other bile acids. karger.comjci.org
In preclinical models, this mechanism has been demonstrated to be a key aspect of the therapeutic action of nor-bile acids. jci.orgbiorxiv.org Unmodified nor-bile acid that is not absorbed by the bile ducts can still enter the small intestine and participate in the traditional enterohepatic circulation before being metabolized by the liver and excreted. jci.org The ability of nor-bile acids to undergo both cholehepatic shunting and enterohepatic cycling is a defining feature of their pharmacology in preclinical systems. wjgnet.comjci.org
Mechanisms of Cholehepatic Shunting
Cholehepatic shunting is a metabolic pathway wherein a substance is secreted by hepatocytes into the bile, reabsorbed by cholangiocytes (the epithelial cells lining the bile ducts), and then returned to the hepatocytes for re-secretion. This process of intrahepatic cycling distinguishes it from the enterohepatic circulation, which involves absorption in the intestine. For norchenodeoxycholic acid, this shunting mechanism is a key feature of its metabolic fate and is responsible for its pronounced physiological effects.
Preclinical studies in rodents have elucidated the mechanics of norCDCA's cholehepatic shunt. nih.gov Following its secretion into the canalicular bile in its unconjugated form, norCDCA travels down the biliary tree. Due to its physicochemical properties, specifically its pKa, a significant portion of norCDCA is reabsorbed by the cholangiocytes lining the bile ducts. This ductular absorption is a critical step in the shunting process.
Once absorbed by the cholangiocytes, norCDCA is not significantly metabolized within these cells. Instead, it is transported back into the periductular capillary plexus, a network of blood vessels surrounding the bile ducts. From here, it re-enters the sinusoidal blood flow and is efficiently taken up again by hepatocytes. This completes the cholehepatic circuit, allowing for multiple cycles of secretion and reabsorption.
A major consequence of this shunting is a profound, bicarbonate-rich hypercholeresis. nih.gov The continuous secretion and ductular reabsorption of norCDCA creates an osmotic gradient that drives the secretion of water and electrolytes, particularly bicarbonate, into the bile, leading to a significant increase in bile flow. This effect is not observed with the taurine conjugate of the related compound dithis compound, highlighting the importance of the unconjugated state for cholehepatic shunting. nih.gov Studies in rats and hamsters with biliary fistulas have demonstrated that norCDCA induces a hypercholeresis of canalicular origin, with a calculated ductular absorption of the unmetabolized bile acid reaching as high as 94%. nih.gov
Resistance to N-Acyl-Amidation and its Biological Significance
The cornerstone of this compound's unique metabolic behavior is its profound resistance to N-acyl amidation. nih.gov In the liver, primary bile acids like chenodeoxycholic acid are typically conjugated with the amino acids taurine or glycine. This amidation reaction increases their water solubility and prevents their passive reabsorption in the biliary tract and small intestine, thus facilitating their role in lipid digestion and their efficient enterohepatic circulation.
In stark contrast, norCDCA is a poor substrate for the enzymes responsible for this conjugation. Preclinical studies have shown that while CDCA is efficiently amidated with taurine or glycine, norCDCA largely evades this metabolic pathway. nih.gov Instead of amidation, the primary metabolic transformation of norCDCA in preclinical models is glucuronidation. In rats, approximately 70% of norCDCA is glucuronidated, while in hamsters, this figure is around 40%. nih.gov
This resistance to amidation is of paramount biological significance as it is the prerequisite for its cholehepatic shunting. Because it remains largely in its unconjugated form, norCDCA can be passively reabsorbed by the cholangiocytes, a process that would be hindered were it amidated. The lack of an amide bond makes the molecule more lipophilic and allows it to readily cross the cholangiocyte membrane.
The biological consequences of this resistance to amidation and subsequent cholehepatic shunting are significant. The induced hypercholeresis can help to flush the biliary tree of toxic substances and may have protective effects in certain cholestatic conditions. The metabolic shift away from amidation towards glucuronidation also represents a detoxification pathway, as glucuronides are generally more water-soluble and readily excretable.
The table below summarizes the key metabolic differences between this compound and its parent compound, chenodeoxycholic acid, as observed in preclinical rodent models. nih.gov
| Feature | This compound (norCDCA) | Chenodeoxycholic Acid (CDCA) |
| Primary Metabolic Pathway | Glucuronidation (70% in rats, 40% in hamsters) | N-acyl amidation (with taurine or glycine) |
| Cholehepatic Shunting | Occurs | Does not occur |
| Ductular Absorption | High (calculated at 94%) | Low to negligible |
| Choleretic Effect | Induces bicarbonate-rich hypercholeresis | Does not induce hypercholeresis |
| Primary Biliary Form | Unconjugated and glucuronidated | Amidated (taurine or glycine conjugates) |
This stark difference in metabolic fate underscores the profound impact of a single carbon atom deletion in the side chain of a bile acid, transforming it from a molecule primarily involved in digestive physiology to one with a distinct and potent effect on hepatic bile formation.
Molecular Mechanisms of Action: Receptor Mediated Signaling and Cellular Effects
Interactions with Nuclear Receptors
Nor-CDCA is recognized as a ligand for nuclear receptors, which are transcription factors that regulate gene expression. karger.com Its primary interaction within this class of receptors is with the Farnesoid X Receptor (FXR). karger.comjomes.org
Nor-CDCA functions as an agonist for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. karger.comnih.gov Upon binding, nor-CDCA activates FXR, which then forms a heterodimer with the retinoid X receptor (RXR). aginganddisease.org This complex translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govaginganddisease.org
The activation of FXR by ligands like nor-CDCA initiates signaling cascades that influence a wide array of metabolic processes. karger.comjomes.org While chenodeoxycholic acid (CDCA) is considered the most potent endogenous FXR ligand, nor-CDCA also demonstrates significant agonistic activity. jomes.org The signaling initiated by FXR activation is crucial for maintaining homeostasis and is a key mechanism through which nor-CDCA exerts its effects. karger.comnih.gov
A critical consequence of FXR activation by nor-CDCA is the regulation of downstream target genes, most notably the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 15/19 (FGF15 in rodents, FGF19 in humans). jomes.orgnih.gov
Small Heterodimer Partner (SHP): In the liver, activated FXR directly induces the expression of SHP. nih.govresearchgate.net SHP is an atypical nuclear receptor that lacks a DNA-binding domain and acts as a transcriptional corepressor. researchgate.netkoreascience.kr It inhibits the activity of other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are required for the transcription of CYP7A1, the gene encoding the rate-limiting enzyme in bile acid synthesis. jomes.orgresearchgate.net By inducing SHP, nor-CDCA contributes to the negative feedback inhibition of bile acid production. nih.govresearchgate.net
Fibroblast Growth Factor 15/19 (FGF15/19): In the enterocytes of the ileum, FXR activation strongly induces the expression and secretion of FGF19. jomes.orgnih.gov FGF19 then enters the portal circulation and travels to the liver, where it binds to its receptor complex, consisting of FGF receptor 4 (FGFR4) and β-Klotho. nih.govmdpi.com This binding activates a signaling cascade, primarily involving MAP kinases, that potently represses CYP7A1 gene expression, independent of the SHP pathway. jomes.orgnih.gov Studies in primary human hepatocytes have shown that while CDCA induces FGF19 expression and secretion, it can still independently decrease bile acid synthesis, presumably through the SHP pathway, highlighting the dual regulatory arms of FXR activation. frontiersin.org
Table 1: Key Downstream Target Genes of FXR Activated by Nor-CDCA
| Target Gene | Primary Site of Action | Consequence of Activation | Regulatory Effect |
|---|---|---|---|
| SHP | Liver | Induction of gene expression | Represses CYP7A1 transcription |
| FGF19 | Ileum | Induction of gene expression and secretion | Represses CYP7A1 transcription in the liver via FGFR4 signaling |
Farnesoid X Receptor (FXR) Agonism and Related Signaling Cascades
Engagement of G-Protein Coupled Receptors
Beyond nuclear receptors, nor-CDCA also interacts with G-protein coupled receptors (GPCRs), which are cell surface receptors that mediate responses to a variety of extracellular signals. frontiersin.orgwikipedia.org
Nor-CDCA is an agonist for the Takeda G-protein-coupled bile acid receptor 5 (TGR5), also known as GPBAR1. frontiersin.orgdoi.org TGR5 is a membrane-bound receptor expressed in various tissues, including enteroendocrine L-cells in the gut, gallbladder epithelial cells, and certain immune cells. doi.orgresearchgate.net
Upon binding of nor-CDCA, TGR5 undergoes a conformational change, leading to the activation of the associated Gαs subunit of the heterotrimeric G-protein. frontiersin.org This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. frontiersin.orgwikipedia.org The increase in intracellular cAMP levels is the primary signaling event following TGR5 activation. frontiersin.orgmdpi.com
The elevation of intracellular cAMP triggered by TGR5 activation leads to several important cellular responses. cambridge.org One of the most significant is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells in the intestine. cambridge.orgnih.govnih.gov
The TGR5-cAMP signaling pathway activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). cambridge.org These downstream effectors mediate the release of GLP-1-containing granules from the L-cells. wikipedia.orgcambridge.org GLP-1 is an incretin (B1656795) hormone that plays a vital role in glucose homeostasis by enhancing glucose-dependent insulin (B600854) secretion from pancreatic β-cells. wikipedia.orgresearchgate.net Studies using specific TGR5 agonists have confirmed that this pathway is a key regulator of GLP-1 release. nih.gov
Table 2: TGR5-Mediated Cellular Responses
| Cellular Response | Key Signaling Molecule | Downstream Effect | Primary Location |
|---|---|---|---|
| cAMP Production | Adenylyl Cyclase | Activation of PKA and EPAC | Various TGR5-expressing cells |
| GLP-1 Secretion | cAMP | Stimulation of incretin hormone release | Intestinal L-cells |
Takeda G-protein-coupled Bile Acid Receptor 5 (TGR5) Activation and Associated Signaling Pathways
Modulation of Intracellular Signaling Pathways and Biological Processes (in preclinical models)
Preclinical studies have revealed that nor-CDCA and its parent compounds can modulate other intracellular signaling pathways beyond direct FXR and TGR5 agonism, impacting various biological processes.
In preclinical models of T-cell-driven inflammation, the related compound 24-nor-ursodeoxycholic acid (nor-UDCA) has been shown to directly modulate CD8+ T-cell function. researchgate.net Mechanistic studies demonstrated that nor-UDCA affects lymphoblastogenesis and expansion by targeting and blunting the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. researchgate.netbmj.com The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. bmj.com Furthermore, nor-UDCA was found to restrain the effector function of pathogenic T helper 17 (TH17) cells by attenuating a glutamine-mTORC1-glycolysis signaling axis, promoting their transdifferentiation into regulatory T cells. bmj.com While these findings are for nor-UDCA, they suggest that C23 nor-bile acids can have immunomodulatory effects by directly influencing key metabolic and signaling pathways in immune cells.
Anti-inflammatory and Anti-fibrotic Mechanisms
Norchenodeoxycholic acid demonstrates significant anti-inflammatory and anti-fibrotic properties through several distinct mechanisms observed in preclinical models. nih.govelsevier.es The compound has been shown to directly interfere with the nuclear factor-kappa B (NF-κB) signaling pathway in key immune and epithelial cells, including macrophages and cholangiocytes. karger.com This interference is crucial as NF-κB is a central regulator of the inflammatory response.
In a murine model of Schistosoma mansoni infection, which induces significant liver inflammation and fibrosis, norUDCA treatment attenuated the hepatic inflammatory response. nih.gov This was characterized by a reduction in the size of hepatic granulomas and a decrease in the infiltration of inflammatory cells. karger.comnih.gov Mechanistically, this effect was linked to a significant reduction in profibrotic cytokines. Specifically, norUDCA treatment lowered the serum levels of interleukin-4 (IL-4) and interleukin-13 (IL-13), key cytokines in the T-helper 2 (TH2) cell-mediated fibrotic response. nih.gov Furthermore, a reduction in the expression of Transforming growth factor-beta (TGF-β), a potent profibrotic cytokine that drives the activation of matrix-producing cells, was also observed. nih.govnih.govnih.gov
| Target | Observed Effect | Cell/Model System | Reference |
|---|---|---|---|
| NF-κB Signaling | Interference/Inhibition | Macrophages, Cholangiocytes | karger.com |
| Interleukin-4 (IL-4) | Reduced Serum Levels | S. mansoni-infected mice | nih.gov |
| Interleukin-13 (IL-13) | Reduced Serum Levels | S. mansoni-infected mice | nih.gov |
| TGF-β | Reduced Expression | S. mansoni-infected mice | nih.gov |
Anti-proliferative and Apoptosis-Modulating Effects
This compound exerts context-dependent anti-proliferative and apoptosis-modulating effects. Its anti-proliferative action has been noted in the context of pathological conditions like the ductular reaction seen in cholestatic liver diseases. nih.gov Mechanistically, these effects are associated with the downregulation of cyclins, which are key regulatory proteins of the cell cycle. karger.com
In contrast to its anti-proliferative effects, norUDCA demonstrates a protective, anti-apoptotic role in hepatocytes. karger.com Toxic bile acids are known to induce apoptosis (programmed cell death) in liver cells by causing mitochondrial damage and endoplasmic reticulum (ER) stress. nih.govwjgnet.comnih.gov NorUDCA's parent compound, ursodeoxycholic acid (UDCA), is well-documented to inhibit these classic pathways of apoptosis. sci-hub.senih.govjci.org NorUDCA appears to share this cytoprotective property, reducing apoptosis in liver cells exposed to toxic insults. karger.com This modulation, therefore, is not about inducing cell death but rather about protecting healthy liver cells from premature death caused by cholestatic injury.
Immunometabolic Regulation (e.g., mTORC1 signaling, T cell modulation)
A significant mechanism of action for this compound is its direct immunometabolic regulation of T lymphocytes. nih.govbiorxiv.org Studies focusing on its stereoisomer, norUDCA, have revealed a potent and direct modulatory effect on CD8+ T cells, which are critical drivers of immunopathology in certain liver diseases. nih.govresearchgate.net
The primary mechanism for this modulation is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. nih.govresearchgate.netbiorxiv.org mTORC1 is a crucial cellular sensor that integrates signals to regulate cell growth, proliferation, and metabolism. By inhibiting mTORC1, norUDCA affects the metabolic programming of CD8+ T cells, specifically by attenuating glycolysis. nih.govresearchgate.net This metabolic shift impairs the ability of these immune cells to undergo rapid proliferation and expansion (lymphoblastogenesis), thereby dampening the excessive T-cell-driven immune response that contributes to liver injury. nih.govnih.gov These findings have been demonstrated in murine models of T-cell-mediated hepatitis and validated in circulating CD8+ T cells from human patients with primary sclerosing cholangitis (PSC). nih.govnih.gov
| Cellular Process | Mechanism | Outcome | Reference |
|---|---|---|---|
| Metabolism | Inhibition of glycolysis | Reduced metabolic activity | nih.govresearchgate.net |
| Signaling | Inhibition of mTORC1 pathway | Downregulation of T cell effector function | nih.govnih.govresearchgate.netbiorxiv.org |
| Proliferation | Inhibition of lymphoblastogenesis and expansion | Reduced number of effector T cells | nih.govnih.gov |
Interaction with Bile Acid Transporters in Preclinical Models
The therapeutic effects of this compound are also defined by its unique interactions with the transporters responsible for the enterohepatic circulation of bile acids.
Impact on Bile Salt Export Pump (BSEP) Activity
The Bile Salt Export Pump (BSEP, encoded by the gene ABCB11) is a critical transporter located on the canalicular membrane of hepatocytes, responsible for pumping bile salts from the liver into the bile. uzh.ch Its activity is a rate-limiting step in bile formation. Preclinical studies have shown that administration of norUDCA modestly increases the hepatic mRNA expression of BSEP. jci.org
The expression of BSEP is transcriptionally regulated by the farnesoid X receptor (FXR), a nuclear receptor that functions as a primary sensor for bile acids. nih.govresearchgate.net Activation of FXR by bile acids leads to the induction of BSEP expression, which serves as a protective feedback mechanism to enhance the elimination of bile acids from the liver and prevent cholestatic injury. uzh.chfrontiersin.orgresearchgate.net The observed increase in BSEP expression following norUDCA administration is consistent with an activation of this FXR-mediated regulatory pathway, promoting the efflux of bile acids from hepatocytes. jci.orguzh.ch
Preclinical and in Vitro Research Models for Mechanistic Elucidation
Cholestatic Liver Disease Models
Animal models that replicate human cholestatic liver diseases are invaluable for preclinical research. Nor-CDCA has demonstrated significant therapeutic effects in several of these models.
Genetic Cholestasis Models (e.g., Mdr2/Abcb4 KO mice)
The multidrug resistance protein 2 (Mdr2), also known as Abcb4 in mice, is a canalicular phospholipid flippase. Its absence in Mdr2/Abcb4 knockout (KO) mice leads to a lack of phospholipids (B1166683) in the bile, resulting in the formation of toxic, non-micellar bile that causes sclerosing cholangitis, a condition that closely mimics primary sclerosing cholangitis (PSC) in humans. karger.comfrontiersin.org
In Mdr2/Abcb4 KO mice, nor-CDCA has shown profound therapeutic effects on cholestatic liver injury and biliary fibrosis. karger.com Studies have demonstrated that nor-CDCA significantly improves liver biochemistry and histology, including reducing inflammation and fibrosis. karger.com One of the key mechanisms is its ability to induce a bicarbonate-rich choleresis, which helps to flush the injured bile ducts and protect cholangiocytes from cytotoxic bile acids. karger.comcore.ac.ukresearchgate.net This is partly achieved through a process known as cholehepatic shunting, where nor-CDCA is reabsorbed by cholangiocytes and cycles back to the hepatocytes, bypassing the enterohepatic circulation. karger.comresearchgate.netnih.gov
Furthermore, nor-CDCA treatment in Mdr2/Abcb4 KO mice leads to the induction of detoxification enzymes and efflux pumps, such as Cyp2b10, Cyp3a11, Sult2a1, Mrp3, and Mrp4, which aid in the elimination of toxic bile acids. nih.gov In contrast, the parent compound, ursodeoxycholic acid (UDCA), has been shown to aggravate liver injury in these mice. karger.com The unique properties of nor-CDCA, particularly its resistance to amidation, are thought to be critical for its therapeutic efficacy in this model. core.ac.uknih.gov
Table 1: Effects of Norchenodeoxycholic Acid in Mdr2/Abcb4 KO Mice
| Parameter | Observation | Reference |
| Liver Histology | Marked improvement, reduction in infiltrating neutrophils, proliferating hepatocytes and cholangiocytes. | nih.gov |
| Fibrosis | Significant reduction in hydroxyproline (B1673980) content. | nih.gov |
| Bile Flow | Stimulation of bicarbonate-rich choleresis. | karger.comcore.ac.uk |
| Bile Acid Metabolism | Induction of detoxification enzymes (Cyp2b10, Cyp3a11, Sult2a1) and efflux pumps (Mrp3, Mrp4). | nih.gov |
| Inflammation | Reduction in hepatic inflammation. | researchgate.net |
Bile Duct Ligation (BDL) Models
The bile duct ligation (BDL) model is a widely used surgical model of obstructive cholestasis that mimics conditions like biliary atresia. nih.gov In BDL mice, the common bile duct is surgically ligated, leading to the accumulation of bile acids and subsequent liver injury. nih.govrsc.org
Studies using the BDL model have shown that nor-CDCA can ameliorate liver injury. karger.comjci.org Unlike UDCA, which can worsen bile infarcts in this model, nor-CDCA treatment leads to improved outcomes. karger.comresearchgate.net The protective effect of nor-CDCA in BDL mice is attributed to its ability to induce a profound, bicarbonate-dependent bile flow. karger.com This increased flow helps to dilute and flush out the toxic bile accumulating in the obstructed biliary system.
Moreover, nor-CDCA has been shown to have anti-inflammatory and anti-fibrotic properties in the BDL model. jci.org Research has also highlighted that nor-CDCA can ameliorate cholemic nephropathy, a kidney complication that can arise from severe cholestasis, in BDL mice. nih.gov The compound and its hydrophilic metabolites accumulate in the kidneys, contributing to this protective effect. nih.gov
Table 2: Comparative Effects of Nor-CDCA and UDCA in BDL Mice
| Feature | This compound (nor-CDCA) | Ursodeoxycholic acid (UDCA) | Reference |
| Liver Injury | Ameliorates liver injury | Aggravates bile infarcts | karger.comresearchgate.net |
| Bile Flow | Induces profound, bicarbonate-dependent bile flow | Increases biliary bile acid concentration | karger.com |
| Toxicity | Less toxic in vitro | More toxic in vitro | researchgate.net |
| Cholemic Nephropathy | Ameliorates renal dysfunction and fibrosis | Not reported to have the same effect | nih.gov |
Chemically Induced Cholestasis Models (e.g., ANIT)
Alpha-naphthylisothiocyanate (ANIT) is a chemical that induces cholestatic liver injury by causing damage to cholangiocytes and hepatocytes. nih.govfrontiersin.org The ANIT model is valuable for studying the mechanisms of chemically induced cholangiopathy. nih.gov ANIT is metabolized in the liver and its toxic metabolites are secreted into the bile, where they cause damage. nih.gov
In the ANIT-induced cholestasis model, nor-CDCA has demonstrated protective effects. While specific studies focusing solely on nor-CDCA in the ANIT model are less abundant compared to the Mdr2 KO and BDL models, the known mechanisms of nor-CDCA, such as its ability to induce a bicarbonate-rich choleresis and its anti-inflammatory properties, suggest a therapeutic potential in this context as well. karger.comjci.org The flushing of the biliary system with a less toxic, bicarbonate-rich bile could help mitigate the damage caused by ANIT metabolites.
It has been observed that in models of cholestasis, there is a dysregulation of G-protein coupled bile acid receptor 1 (GPBAR1) signaling, which is implicated in pruritus (itching), a common symptom of cholestatic diseases. plos.org While not directly focused on nor-CDCA, this highlights the complex signaling pathways affected in cholestasis that could be potential targets for therapeutic intervention.
Table 3: Key Features of the ANIT-Induced Cholestasis Model
| Feature | Description | Reference |
| Mechanism of Injury | ANIT is metabolized to toxic conjugates that damage cholangiocytes and hepatocytes. | nih.gov |
| Pathological Features | Bile duct proliferation, periportal inflammation, progressive biliary fibrosis, and hepatocellular injury. | nih.gov |
| Relevance | Models chemically induced cholangiopathy and drug-induced cholestasis. | nih.govplos.org |
Metabolic and Inflammatory Disease Models
Beyond cholestasis, nor-CDCA has been investigated in models of metabolic and inflammatory diseases, particularly those affecting the liver.
Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH) Models
NAFLD and its more severe form, NASH, are characterized by the accumulation of fat in the liver, which can lead to inflammation, fibrosis, and cirrhosis. Animal models that replicate these conditions are crucial for developing new therapies.
Nor-CDCA has shown promise in preclinical models of NAFLD and NASH. Its therapeutic effects are thought to be mediated through multiple mechanisms. The cholehepatic shunting of nor-CDCA not only benefits cholestatic conditions but may also play a role in metabolic diseases by altering bile acid signaling and metabolism. karger.com
In models of sclerosing cholangitis, which shares some pathological features with advanced NASH (e.g., fibrosis), nor-CDCA has demonstrated potent anti-fibrotic and anti-inflammatory effects. karger.comjci.org These properties are highly relevant for the treatment of NASH, where inflammation and fibrosis are key drivers of disease progression.
Models of Insulin (B600854) Resistance and Glucose Homeostasis
Insulin resistance and dysregulated glucose homeostasis are central features of type 2 diabetes and are closely linked to NAFLD. Preclinical models that allow for the study of these metabolic disturbances are essential for evaluating new therapeutic agents.
Research has indicated that bile acids are important signaling molecules that regulate glucose and lipid metabolism. While specific studies on nor-CDCA in models of insulin resistance are emerging, its known effects on bile acid composition and signaling pathways suggest a potential role in improving metabolic control. For instance, certain bile acids have been shown to play a key role in maintaining glucose homeostasis. frontiersin.org The ability of nor-CDCA to modulate the bile acid pool could therefore have beneficial effects on insulin sensitivity and glucose metabolism.
Models of Alcohol-Related Liver Disease
Preclinical models of alcohol-related liver disease (ALD) have been instrumental in investigating the effects of this compound (nor-CDCA) and its derivatives. In a mouse model of experimental ALD using the Lieber-DeCarli diet with ethanol (B145695), 24-norursodeoxycholic acid (norUDCA), a synthetic analogue, demonstrated protective effects. researchgate.netnih.gov Administration of norUDCA in this model led to an amelioration of ethanol-induced liver injury, characterized by reduced hepatocyte death and decreased expression of pro-inflammatory cytokines such as tumor necrosis factor (TNF), IL-1β, IL-6, and IL-10. nih.gov Furthermore, norUDCA treatment shifted hepatic macrophages towards an anti-inflammatory M2 phenotype and altered the gut microbiota composition. nih.gov Another study identified nordeoxycholic acid (NorDCA), a hydrophobic bile acid metabolite, as being significantly upregulated in alcohol-fed mice. nih.govresearchgate.net The accumulation of NorDCA was associated with endoplasmic reticulum stress, suppression of autophagy, and cell injury in hepatocytes. nih.govresearchgate.net
A key research finding in a mouse model of alcohol-associated liver disease is the role of the bile acid sequestrant cholestyramine (CTM). CTM treatment effectively reversed the hepatic accumulation of bile acids, including NorDCA, which was predominantly upregulated by alcohol. nih.govresearchgate.net This reversal was associated with a reduction in alcohol-induced hepatic inflammation, cell death, endoplasmic reticulum stress, and autophagy dysfunction. nih.govresearchgate.net Mechanistically, NorDCA was shown to induce endoplasmic reticulum stress and suppress autophagy flux, leading to cell injury. nih.govresearchgate.net These detrimental effects could be mitigated by the overexpression of the detoxifying enzyme cytochrome P450 3A11. nih.govresearchgate.net
| Model | Compound | Key Findings | Reference |
| Lieber-DeCarli diet with ethanol (mouse) | 24-norursodeoxycholic acid (norUDCA) | Ameliorated liver injury, reduced hepatocyte death, decreased pro-inflammatory cytokines, shifted macrophages to M2 phenotype. | researchgate.netnih.gov |
| Alcohol-fed C57BL/6J mice | Nordeoxycholic acid (NorDCA) | Upregulated by alcohol, associated with ER stress, suppressed autophagy, and hepatocyte injury. | nih.govresearchgate.net |
| Alcohol-fed C57BL/6J mice with Cholestyramine (CTM) | Nordeoxycholic acid (NorDCA) | CTM reversed NorDCA accumulation and associated liver injury. | nih.govresearchgate.net |
Models of Alpha-1 Antitrypsin Deficiency (AATD) Liver Disease
In the context of Alpha-1 Antitrypsin Deficiency (AATD) liver disease, preclinical research has highlighted the therapeutic potential of nor-ursodeoxycholic acid (norUDCA). AATD is a genetic disorder characterized by the accumulation of the mutant Z protein (AATZ) in hepatocytes, leading to liver injury. nih.govnih.gov In the PiZ transgenic mouse model, which mimics human AATD liver disease, oral administration of norUDCA resulted in reduced hepatocellular death and injury. nih.gov This was evidenced by a decrease in bromodeoxyuridine incorporation, a marker for compensatory proliferation, and reduced Ki-67 staining, a marker for cell death and senescence. nih.gov
Mechanistically, norUDCA was found to reduce apoptotic signaling, as indicated by the decreased cleavage of caspases-3, -7, and -8. nih.gov A significant finding from these studies is that norUDCA administration led to a greater than 70% reduction in the intrahepatic accumulation of the toxic AATZ protein. nih.gov This effect was attributed to a 32% increase in hepatic autophagy, a key cellular process for degrading misfolded proteins. nih.gov Further in vitro studies using HTOZ cells, which express the mutant Z protein, elucidated that norUDCA promotes the disposal of AATZ through autophagy-mediated degradation. nih.gov This process was shown to be dependent on the activation of the AMPK/ULK1 pathway. nih.gov
| Model | Compound | Key Findings | Reference |
| PiZ transgenic mice | nor-ursodeoxycholic acid (norUDCA) | Reduced hepatocellular death and injury, decreased AATZ protein accumulation, increased hepatic autophagy. | nih.gov |
| HTOZ cells (in vitro) | nor-ursodeoxycholic acid (norUDCA) | Promoted autophagy-mediated degradation of AATZ protein via the AMPK/ULK1 pathway. | nih.gov |
Models of Intestinal Inflammation and Immunomodulation
The immunomodulatory properties of 24-norursodeoxycholic acid (norUDCA) have been investigated in various preclinical models of intestinal inflammation. In a CD4+ T-cell adoptive transfer mouse model, norUDCA demonstrated the ability to suppress the differentiation of T helper 17 (TH17) cells, a key player in intestinal inflammation. bmj.combmj.com Furthermore, in an αCD3 stimulation model combined with interleukin-17A-fate-mapping, norUDCA mitigated the pathogenicity of intraepithelial TH17 cells and promoted their transdifferentiation into regulatory T cells (Tregs) and type 1 regulatory T cells (Tr1). bmj.combmj.comnih.govresearchgate.net The anti-inflammatory effect of norUDCA on TH17 pathogenicity was shown to be dependent on the induction of Tregs. bmj.combmj.comnih.govresearchgate.net
Mechanistically, norUDCA was found to restrain the effector function of pathogenic TH17 (pTH17) cells and promote the formation of functional Tregs in vitro by attenuating the glutamine-mTORC1-glycolysis signaling axis. bmj.combmj.comnih.gov When pTH17 cells were exposed to norUDCA in vitro, their subsequent pathogenicity and expansion in the intestine upon transfer were dampened. bmj.combmj.comnih.gov These findings were further corroborated in a humanized NSG mouse model reconstituted with peripheral blood mononuclear cells from patients with primary sclerosing cholangitis (PSC), a condition strongly associated with TH17-mediated intestinal inflammation. bmj.combmj.comnih.govresearchgate.net
In the Mdr2-/- mouse model, which mimics sclerosing cholangitis, norUDCA treatment was also shown to reduce hepatic innate and adaptive immune cells, including CD8+ T cells. nih.govrmit.edu.vn To distinguish its immunomodulatory effects from its anticholestatic actions, a non-cholestatic model of hepatic injury induced by lymphocytic choriomeningitis virus (LCMV) infection was used. In this model, norUDCA also ameliorated hepatic injury and systemic inflammation, demonstrating its direct immunomodulatory efficacy on CD8+ T cells. nih.govrmit.edu.vn
| Model | Compound | Key Findings | Reference |
| CD4+ T-cell adoptive transfer (mouse) | 24-norursodeoxycholic acid (norUDCA) | Suppressed TH17 differentiation and enriched regulatory T cell abundance. | bmj.combmj.com |
| αCD3 stimulation with IL-17A-fate-mapping (mouse) | 24-norursodeoxycholic acid (norUDCA) | Mitigated intraepithelial TH17 pathogenicity, promoted transdifferentiation to Tregs and Tr1 cells. | bmj.combmj.comnih.govresearchgate.net |
| Humanized NSG mice with PSC PBMCs | 24-norursodeoxycholic acid (norUDCA) | Corroborated the anti-inflammatory impact on TH17 cells. | bmj.combmj.comnih.govresearchgate.net |
| Mdr2-/- mice (sclerosing cholangitis) | 24-norursodeoxycholic acid (norUDCA) | Reduced hepatic innate and adaptive immune cells, including CD8+ T cells. | nih.govrmit.edu.vn |
| LCMV-induced hepatic injury (mouse) | 24-norursodeoxycholic acid (norUDCA) | Ameliorated hepatic injury and systemic inflammation by modulating CD8+ T cells. | nih.govrmit.edu.vn |
Cellular and Organoid Models
Hepatocyte and Cholangiocyte Culture Systems
In vitro studies utilizing hepatocyte and cholangiocyte culture systems have provided significant insights into the cellular mechanisms of this compound and its derivatives. In primary human cholangiocyte organoids, which mimic the cholestatic microenvironment, both norursodeoxycholic acid (norUDCA) and ursodeoxycholic acid (UDCA) were shown to reduce cholangiocyte injury and the activation of a reactive phenotype. nih.gov However, norUDCA was found to be more effective than UDCA in reducing cytotoxicity and promoting reparative cholangiocyte proliferation following injury induced by tumor necrosis factor-alpha (TNF-α) and taurocholic acid (TCA). nih.gov
Studies using primary mouse hepatocyte cultures have demonstrated that pathophysiological concentrations of bile acids, such as TCA, can induce the expression of proinflammatory cytokines. jci.org This response was found to be specific to hepatocytes, as it was not observed in non-parenchymal cells or cholangiocytes. jci.org The induction of inflammatory cytokines in mouse hepatocytes by bile acids was shown to be partially dependent on the transcription factor early growth response protein 1 (Egr1) and involve mitochondrial damage and Toll-like receptor 9 (Tlr9) activation. jci.orgnih.gov In human hepatocyte cultures, the major human bile acid, glycochenodeoxycholic acid (GCDCA), also stimulated the expression of several cytokines at pathophysiological levels, which was associated with mitochondrial damage. jci.orgnih.gov Furthermore, research on cryopreserved human primary hepatocytes has identified the UGT1A3 enzyme as being responsible for the glucuronidation of norUDCA into a C23-ester glucuronide. nih.gov
Cholangiocyte organoids have emerged as a valuable tool for studying cholangiopathies. mdpi.com These three-dimensional culture systems can replicate the architecture of the biliary tree and maintain the original phenotype of the cells, offering a platform for modeling disease and testing drug responses in vitro. mdpi.com For instance, studies have shown that norUDCA can stimulate biliary bicarbonate secretion in cholangiocytes, a process that is largely independent of the cystic fibrosis transmembrane conductance regulator (CFTR). jci.org
| Cell/Organoid Model | Compound | Key Findings | Reference |
| Primary human cholangiocyte organoids | norUDCA, UDCA | Reduced cholangiocyte injury and reactive phenotype; norUDCA was more effective in reducing cytotoxicity and promoting proliferation. | nih.gov |
| Primary mouse hepatocytes | Taurocholic acid (TCA) | Induced proinflammatory cytokine expression via Egr1 and Tlr9 pathways. | jci.orgnih.gov |
| Human hepatocytes | Glycochenodeoxycholic acid (GCDCA) | Stimulated cytokine expression and was associated with mitochondrial damage. | jci.orgnih.gov |
| Cryopreserved human primary hepatocytes | norUDCA | Glucuronidated by the UGT1A3 enzyme. | nih.gov |
Immune Cell Co-Culture Models (e.g., T cells, macrophages)
Co-culture models involving immune cells have been pivotal in elucidating the immunomodulatory effects of this compound derivatives. In studies investigating intestinal inflammation, 24-norursodeoxycholic acid (norUDCA) has been shown to directly impact T helper 17 (TH17) cells and regulatory T cells (Tregs). bmj.combmj.com In vitro experiments demonstrated that norUDCA restrains the effector function of pathogenic TH17 (pTH17) cells while simultaneously promoting the formation of functional Tregs. bmj.combmj.com This was attributed to the attenuation of a glutamine-mTORC1-glycolysis signaling axis in differentiating TH17 cells. bmj.combmj.com
Furthermore, norUDCA has been shown to modulate the function of CD8+ T cells. nih.govrmit.edu.vn In vitro studies with murine CD8+ T cells revealed that norUDCA has strong immunomodulatory efficacy, affecting lymphoblastogenesis, expansion, glycolysis, and mTORC1 signaling. nih.govrmit.edu.vn Mass spectrometry analysis identified mTORC1 as a key target through which norUDCA regulates CD8+ T cells. nih.govrmit.edu.vn These findings were validated in circulating T cells from patients with primary sclerosing cholangitis (PSC), where norUDCA's impact on mTORC1 signaling was confirmed. nih.govrmit.edu.vn
In the context of alcohol-related liver disease, norUDCA has been observed to shift hepatic macrophages towards an anti-inflammatory M2 phenotype. nih.gov Additionally, norUDCA suppressed lipopolysaccharide-induced IL-6 expression in human peripheral blood mononuclear cells (PBMCs). nih.gov The immunomodulatory activity of the parent compound, ursodeoxycholic acid (UDCA), has also been demonstrated in vitro, where it was found to decrease the secretion of various cytokines from activated T lymphocytes and immunoglobulin production from B lymphocytes. wjgnet.com
| Immune Cell Model | Compound | Key Findings | Reference |
| T helper 17 (TH17) and Regulatory T cell (Treg) co-culture | 24-norursodeoxycholic acid (norUDCA) | Restrained pTH17 effector function and promoted Treg formation by attenuating the glutamine-mTORC1-glycolysis axis. | bmj.combmj.com |
| Murine CD8+ T cells | 24-norursodeoxycholic acid (norUDCA) | Affected lymphoblastogenesis, expansion, glycolysis, and mTORC1 signaling. | nih.govrmit.edu.vn |
| Human peripheral blood mononuclear cells (PBMCs) | 24-norursodeoxycholic acid (norUDCA) | Suppressed lipopolysaccharide-induced IL-6 expression. | nih.gov |
| Activated T lymphocytes and B lymphocytes | Ursodeoxycholic acid (UDCA) | Decreased cytokine secretion and immunoglobulin production. | wjgnet.com |
Adipocyte Differentiation and Metabolic Studies (e.g., 3T3-L1 adipocytes)
While direct studies focusing on this compound and its effects on adipocyte differentiation and metabolism in models like 3T3-L1 adipocytes are limited in the provided search results, the broader context of nor-ursodeoxycholic acid's (norUDCA) role in metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD), suggests its involvement in metabolic pathways that could influence adipocyte function. NorUDCA has shown anti-lipotoxic properties in several animal models of metabolic liver disease. karger.com NAFLD is closely linked to obesity and metabolic syndrome, conditions characterized by dysfunctional adipose tissue. karger.com The therapeutic potential of norUDCA in NAFLD implies a possible indirect or direct effect on adipocyte metabolism and differentiation, although specific studies on 3T3-L1 or similar adipocyte models are not detailed in the available information.
Advanced Analytical Methodologies for Norchenodeoxycholic Acid Research
Chromatographic Techniques
Chromatography is a cornerstone of nor-CDCA analysis, enabling its separation from other bile acids and endogenous compounds.
Gas chromatography-mass spectrometry (GC-MS) stands as a gold standard for the precise identification of nor-CDCA. The technique requires derivatization to increase the volatility of the bile acid, typically involving methylation of the carboxyl group and trimethylsilylation of the hydroxyl groups. shimadzu.com This allows the compound to be vaporized and separated on a capillary column, such as an HT-5 fused silica (B1680970) column, before being detected by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive structural confirmation by matching it against authenticated standards. GC-MS is not only pivotal for structural identification but also for the analysis of its metabolites. shimadzu.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its high-resolution counterpart, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are powerful tools for the comprehensive profiling and quantification of nor-CDCA in various biological samples. acs.orgnih.govsciex.com These methods offer high sensitivity and selectivity, which is essential due to the low concentrations at which bile acids can be present and the complexity of biological matrices. sciex.com
UPLC-MS/MS methods have been developed for the simultaneous quantification of a large number of bile acids, including nor-CDCA, in blood and other tissues. acs.orgnih.govacs.org These methods often employ a reverse-phase C18 column for separation and multiple reaction monitoring (MRM) mode for detection on a triple quadrupole mass spectrometer. mdpi.comnih.gov The use of isotopically labeled internal standards is crucial for accurate quantification, correcting for variations during sample preparation and analysis. sciex.comnih.gov This comprehensive approach has revealed complex bile acid profiles in various species and conditions. acs.orgnih.gov
Table 1: Comparison of Chromatographic Techniques for Norchenodeoxycholic Acid Analysis
| Technique | Principle | Sample Preparation | Application | Advantages | Limitations |
| GC-MS | Separation of volatile compounds followed by mass-based detection and fragmentation analysis. | Derivatization (e.g., methylation, trimethylsilylation) is required. shimadzu.com | Structural identification and analysis of metabolites. | High resolution for separation of isomers, provides definitive structural information. shimadzu.com | Requires derivatization, which can be time-consuming. |
| LC-MS/MS | Separation of compounds in liquid phase followed by mass-based detection and fragmentation analysis. | Protein precipitation and solid-phase extraction are common. acs.orgmdpi.com | Comprehensive profiling and quantification in biological matrices. acs.orgnih.gov | High sensitivity and selectivity, suitable for complex samples. sciex.com | Potential for matrix effects, requires careful method validation. sciex.com |
| UPLC-MS/MS | A high-pressure version of LC-MS/MS for faster and higher resolution separations. | Similar to LC-MS/MS. | High-throughput quantitative analysis of large panels of bile acids. acs.orgacs.org | Faster analysis times and improved separation efficiency compared to conventional LC. researchgate.net | Higher operational pressures require specialized equipment. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Identification and Metabolite Analysis
Spectroscopic Techniques
Spectroscopic methods are indispensable for the detailed structural characterization of nor-CDCA.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a powerful technique for the complete structural elucidation of nor-CDCA. nih.gov ¹³C-NMR analysis of methyl ester derivatives is particularly critical for confirming the positions of hydroxyl groups and side-chain modifications. nih.gov For instance, the ¹³C NMR spectrum of nor-CDCA derivatives shows characteristic signals that confirm the 3α,7α-dihydroxy configuration. The chemical shifts at approximately δ 72.1 (C-3) and δ 69.8 (C-7) are indicative of these hydroxyl group positions. ¹H-NMR provides complementary information on the proton environment within the molecule. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) is a vital tool for distinguishing between isomeric bile acids and for mapping metabolic pathways. nih.govbiorxiv.org Bile acids often exist as isomers with identical mass-to-charge ratios, making their differentiation by a single stage of mass spectrometry challenging. researchgate.net MS/MS overcomes this by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. nih.gov The fragmentation patterns can be unique enough to distinguish between isomers. nih.govbiorxiv.org This capability is crucial for accurately identifying nor-CDCA among its various structural isomers. Furthermore, by identifying the metabolites of nor-CDCA through their unique MS/MS spectra, it is possible to map its biotransformation pathways within an organism. researchgate.net Advanced techniques like differential ion mobility spectrometry (DMS) coupled with MS can further enhance the separation of isomeric bile acids based on their dipole moments, providing an additional layer of specificity. sciex.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) for Structural Elucidation
Advanced Approaches for Purity Assessment and Characterization of Research Materials
Ensuring the purity and proper characterization of nor-CDCA used in research is paramount for the validity of experimental results. A combination of the analytical techniques discussed above is typically employed for this purpose.
High-performance liquid chromatography (HPLC) is used to assess the purity of nor-CDCA preparations, with the goal of achieving greater than 95% purity. The retention time in an HPLC system can help to distinguish it from isomers and other related substances. NMR spectroscopy (¹H and ¹³C) and mass spectrometry are then used to confirm the structural integrity of the compound, ensuring it is the correct molecule and not a related impurity. nih.gov For example, studies have highlighted the importance of verifying the identity of commercially available standards, as some have been found to be monoacetate derivatives rather than the pure bile acid. nih.gov The use of certified reference standards, when available, is crucial for the accurate calibration and validation of analytical methods. caymanchem.comcaymanchem.comlgcstandards.com The combination of these methods provides a comprehensive characterization of the research material, confirming its identity, purity, and concentration.
Table 2: Spectroscopic and Advanced Techniques for this compound Characterization
| Technique | Principle | Application | Key Findings/Capabilities |
| ¹H and ¹³C NMR | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Structural elucidation and confirmation. nih.gov | Confirms hydroxyl group positions (e.g., 3α,7α) and side-chain structure. |
| MS/MS | Involves multiple stages of mass analysis to determine the structure of ions. | Isomeric discrimination and metabolic pathway mapping. nih.govbiorxiv.orgresearchgate.net | Differentiates nor-CDCA from its isomers and identifies its metabolites. nih.govbiorxiv.org |
| HPLC | Separates components of a mixture based on their affinity for a stationary phase. | Purity assessment of research materials. | Can achieve >95% purity and distinguish between isomers based on retention time. |
Future Directions and Emerging Research Avenues
Unveiling Novel Receptor Interactions and Downstream Effectors
While the interactions of common bile acids with nuclear receptors like the farnesoid X receptor (FXR) and G protein-coupled receptors such as TGR5 (also known as GPBAR1) are well-documented, the specific receptor engagement profile of nor-CDCA remains an area of active investigation. researchgate.netresearchgate.net Future research will focus on decoupling the roles of these receptors to develop novel bile acid therapeutics. acs.orgicepharma.com The truncated side chain of nor-CDCA may alter its binding affinity and activation of these and other, yet undiscovered, receptors. Identifying these novel interactions is crucial to understanding its full spectrum of physiological effects.
Recent studies have begun to explore the downstream signaling pathways modulated by nor-CDCA. For instance, research has pointed towards the involvement of the Wnt/β-catenin pathway in the inflammatory response mediated by norcholic acid, a related compound. imrpress.comimrpress.com Future studies will likely delve deeper into how nor-CDCA influences such pathways, potentially identifying unique downstream effectors that could be targeted for therapeutic intervention in a variety of diseases, including metabolic disorders, inflammatory conditions, and even neurodegenerative diseases. researchgate.neticepharma.com
Charting Undiscovered Metabolic Pathways and Metabolites
The metabolism of nor-CDCA is distinct from its C24 parent compound, CDCA. While it is known that nor-CDCA can be conjugated with taurine (B1682933) or glycine (B1666218), the full extent of its metabolic fate is not completely understood. icepharma.com Research is ongoing to characterize the metabolites of nor-bile acids, such as 23-nordeoxycholic acid (norDCA), a metabolite of norcholic acid. rsc.orgcaymanchem.commedchemexpress.comrsc.org These studies have identified hydroxylation, oxidation, epimerization, sulfation, and glucuronidation as primary metabolic routes for norDCA. rsc.orgrsc.orgresearchgate.net
A significant finding in rodent models was the 5β-hydroxylation of nor-CDCA to 5β-hydroxynor-chenodeoxycholic acid, a pathway not observed for its parent bile acid. nih.gov This highlights the potential for nor-CDCA to enter unique metabolic pathways, leading to the formation of novel, biologically active metabolites. nih.gov Future research will aim to comprehensively map these pathways in humans and identify all resulting metabolites, which may possess their own distinct physiological functions.
Engineering Advanced Preclinical Models for Enhanced Translational Relevance
The development of robust preclinical models is paramount for translating basic research findings into clinical applications. Current animal models of cholestasis, such as those induced by bile duct ligation or in Mdr2 knockout mice, have been instrumental in evaluating the therapeutic potential of nor-bile acids like norursodeoxycholic acid (norUDCA). mdpi.comglpbio.combiorxiv.org These models have demonstrated the anti-cholestatic, anti-inflammatory, and anti-fibrotic properties of nor-bile acids. glpbio.commedchemexpress.com
However, species differences in bile acid metabolism and composition can limit the direct translation of findings from animal models to humans. researchgate.netnih.gov For instance, the 5β-hydroxylation of nor-CDCA observed in rodents does not seem to occur in humans. nih.gov Therefore, a key future direction is the development of more sophisticated preclinical models. This includes the use of humanized mouse models and advanced in vitro systems, such as 3D organoids and liver-on-a-chip platforms, that more accurately replicate human physiology and disease states. bioivt.comresearchgate.netphysiology.orgfrontiersin.org These models will be crucial for validating the therapeutic efficacy and safety of nor-CDCA and its analogues.
Exploring Structure-Activity Relationships for Novel Nor-Bile Acid Analogs
The synthesis of novel nor-bile acid analogs is a burgeoning field of research aimed at optimizing therapeutic properties while minimizing potential side effects. acs.orgicepharma.comrsc.org By systematically modifying the structure of nor-CDCA, researchers can investigate the structure-activity relationships that govern its biological effects. researchgate.netrsc.org For example, the synthesis of 12β-methyl-18-nor-bile acid analogues has been explored to create potential TGR5 agonists. researchgate.netrsc.org
One study identified (23R)-12β,23-dimethyl-18-nor-chenodeoxycholic acid and 12β-methyl-17-epi-18-nor-chenodeoxycholic acid as TGR5 ligands. rsc.org This demonstrates how targeted chemical modifications can enhance receptor selectivity and potency. Future efforts will likely focus on creating a diverse library of nor-CDCA analogs with modifications to the steroid nucleus, side chain, and hydroxyl group positions to develop highly specific and effective therapeutic agents. acs.orgicepharma.com
Integrating Omics Technologies in Norchenodeoxycholic Acid Research
The integration of omics technologies, including transcriptomics, proteomics, and metabolomics, is set to revolutionize our understanding of nor-CDCA's mechanisms of action. metabolon.com Targeted metabolomics has already been employed to identify and quantify specific bile acids in disease states, revealing that norcholic acid is an independent risk factor in severe drug-induced liver injury (DILI). nih.govresearchgate.netnih.gov
Q & A
Q. What are the established synthetic pathways for producing norchenodeoxycholic acid in laboratory settings?
this compound is synthesized via one-carbon degradation of natural bile acids (e.g., chenodeoxycholic acid) through sequential oxidation and decarboxylation steps. This method, validated by Schteingart and Hofmann (1988), offers higher efficiency compared to traditional Barbier-Wieland degradation, with yields optimized by controlling reaction temperatures (60–80°C) and solvent systems (e.g., dichloromethane/tetrahydrofuran mixtures) .
Q. Which analytical techniques are considered gold standards for characterizing this compound purity and structural integrity?
Gas chromatography-mass spectrometry (GC-MS) using HT-5 fused silica capillary columns enables precise identification via spectral matching against authenticated standards. Complementary 13C-NMR analysis of methyl ester derivatives is critical for confirming hydroxyl group positions (e.g., 3α,7α-configuration) and side-chain modifications, with chemical shifts typically observed at δ 72.1 (C-3) and δ 69.8 (C-7) .
Q. What experimental protocols are recommended for assessing this compound stability under physiological conditions?
Conduct accelerated stability studies using simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Quantify degradation products via reverse-phase HPLC with UV detection (λ = 210 nm). Include control samples spiked with deuterated analogs to distinguish enzymatic vs. non-enzymatic hydrolysis pathways .
Advanced Research Questions
Q. How should researchers address contradictory findings regarding this compound’s metabolic stability across in vitro and in vivo models?
Implement cross-species comparative studies using isotopically labeled compounds (e.g., ²H₄-norchenodeoxycholic acid) to track metabolite distribution. Control for interspecies variations in enterohepatic recirculation by normalizing data to hepatic extraction ratios and biliary flow rates. Statistical modeling (e.g., mixed-effects regression) can isolate confounding factors like gut microbiota composition .
Q. What methodological considerations are critical when designing longitudinal studies to assess therapeutic efficacy in cholestatic disorders?
- Endpoint Selection : Use quantitative biomarkers (e.g., serum cholestanol levels, urinary bile alcohol excretion) validated against clinical outcomes in cerebrotendinous xanthomatosis (CTX) models .
- Study Design : Employ matched control cohorts with stratified randomization to account for concomitant therapies (e.g., ursodeoxycholic acid). Address missing data via multiple imputation techniques validated for small-sample pharmacodynamic studies .
- Statistical Power : Conduct a priori power analyses using effect sizes derived from retrospective cohort data (minimum n = 15 per arm for 80% power at α = 0.05) .
Q. How can researchers optimize experimental protocols to resolve discrepancies in reported pharmacokinetic parameters (e.g., half-life, volume of distribution)?
Standardize dosing regimens across studies (e.g., 10 mg/kg oral administration in fasted rodents). Use population pharmacokinetic modeling to account for inter-individual variability. Validate assay sensitivity by spiking biological matrices (plasma, bile) with low-concentration standards (1–50 ng/mL) and assessing recovery rates (>85%) .
Q. What strategies mitigate challenges in replicating in vitro findings of this compound’s membrane interactions?
- Model Systems : Compare results across artificial membranes (e.g., phosphatidylcholine liposomes) and cell-based models (e.g., HepG2 hepatocytes).
- Environmental Controls : Maintain strict pH (7.4 ± 0.1) and temperature (37°C) conditions during permeability assays.
- Data Validation : Cross-validate findings using orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence anisotropy) .
Methodological Best Practices
- Synthesis Reproducibility : Document reaction parameters (solvent purity, catalyst batch numbers) in supplemental materials to enable replication .
- Data Reporting : Follow STROBE guidelines for observational studies, explicitly reporting attrition rates and protocol deviations .
- Ethical Compliance : For preclinical studies, adhere to ARRIVE 2.0 guidelines for animal welfare reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
